3-(Difluoromethyl)-4-(propan-2-yloxy)aniline
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Overview
Description
3-(Difluoromethyl)-4-(propan-2-yloxy)aniline is an organic compound characterized by the presence of a difluoromethyl group and a propan-2-yloxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Introduction of Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.
Etherification: The propan-2-yloxy group is introduced through an etherification reaction, which can be achieved using propan-2-ol and a suitable catalyst like sulfuric acid or a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and safety.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(propan-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or partially reduced intermediates.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and propan-2-yloxy groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability, while the propan-2-yloxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-(propan-2-yloxy)aniline: Similar structure but with a trifluoromethyl group.
3-(Difluoromethyl)-4-(methoxy)aniline: Similar structure but with a methoxy group instead of propan-2-yloxy.
3-(Difluoromethyl)-4-(ethoxy)aniline: Similar structure but with an ethoxy group.
Uniqueness
3-(Difluoromethyl)-4-(propan-2-yloxy)aniline is unique due to the combination of its difluoromethyl and propan-2-yloxy groups. This combination can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13F2NO |
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Molecular Weight |
201.21 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H13F2NO/c1-6(2)14-9-4-3-7(13)5-8(9)10(11)12/h3-6,10H,13H2,1-2H3 |
InChI Key |
WCTYYERTODOCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)C(F)F |
Origin of Product |
United States |
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